3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride
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Overview
Description
3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride is a heterocyclic compound that contains an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyrimidine scaffold is known for its biological activity and is often used in the design of drugs targeting various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-bromoacetophenone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The propanoic acid side chain can be introduced through a Michael addition reaction, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling pathways .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]pyrazine derivatives
- Imidazo[1,2-a]pyrimidine derivatives with different side chains
Comparison: 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride is unique due to its specific propanoic acid side chain, which can influence its biological activity and pharmacokinetic properties. Compared to other imidazo[1,2-a]pyrimidine derivatives, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
2742652-40-8 |
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Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.6 |
Purity |
91 |
Origin of Product |
United States |
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